molecular formula C8H7F3N4O B11773576 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile

Cat. No.: B11773576
M. Wt: 232.16 g/mol
InChI Key: QLPMCYQCJURYQY-UHFFFAOYSA-N
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Description

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile is a complex organic compound characterized by the presence of amino, aminomethyl, trifluoromethoxy, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethoxy)-6-benzothiazolecarboxylic acid
  • 2-Amino-2-(trifluoromethoxy)butanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7F3N4O

Molecular Weight

232.16 g/mol

IUPAC Name

2-amino-4-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C8H7F3N4O/c9-8(10,11)16-6-3-15-7(14)5(2-13)4(6)1-12/h3H,1,12H2,(H2,14,15)

InChI Key

QLPMCYQCJURYQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)C#N)CN)OC(F)(F)F

Origin of Product

United States

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